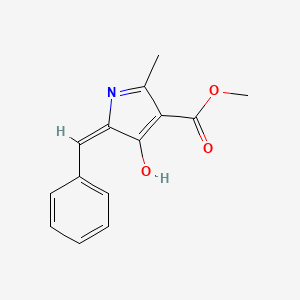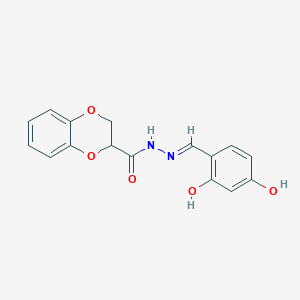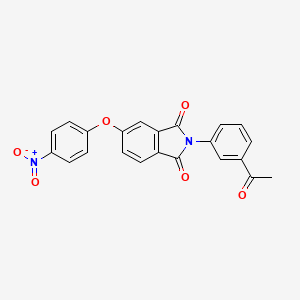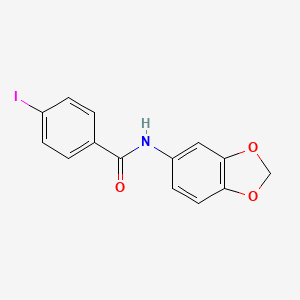
methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOC belongs to the class of pyrrole derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not yet fully understood. However, it has been suggested that methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been proposed that methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exert its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to inhibit the expression of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects:
methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess hepatoprotective, nephroprotective, and neuroprotective effects. These effects may be attributed to its antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure and properties can be easily modified to suit specific research needs. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is its low solubility in water, which may limit its application in some research areas.
Direcciones Futuras
There are several future directions for the research on methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the potential areas of research is the development of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate-based antimicrobial agents. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may be useful in the development of novel anticancer agents. Further research is also needed to elucidate the exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential therapeutic applications in various disease conditions.
Conclusion:
In conclusion, Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-4-oxo-3,4-dihydropyrrole-5-carboxylic acid with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and methanol. methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to elucidate the exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential therapeutic applications in various disease conditions.
Métodos De Síntesis
The synthesis of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-4-oxo-3,4-dihydropyrrole-5-carboxylic acid with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and methanol. The reaction proceeds via a Knoevenagel condensation reaction, resulting in the formation of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The yield of the reaction is reported to be around 75%.
Aplicaciones Científicas De Investigación
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
methyl (5E)-5-benzylidene-4-hydroxy-2-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-12(14(17)18-2)13(16)11(15-9)8-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHTFZPVBMLPD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)


![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)